5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbiturate family, characterized by a 1,3-diazinane-4,6-dione core modified with a sulfanylidene (C=S) group at position 2 and a substituted methylidene group at position 4. The 5-position substituent in this case is a (3,4-dimethylphenyl)amino moiety, which introduces aromatic and steric effects that influence its physicochemical and biological properties .
Properties
IUPAC Name |
5-[(3,4-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-3-4-9(5-8(7)2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNJSVMFBXVTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,4-dimethylaniline with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 1,3-diazinane-4,6-dione scaffold is highly versatile, with modifications at positions 2 (sulfanylidene or oxo groups) and 5 (substituted methylidene or alkyl/aryl groups) dictating properties. Key analogs include:
Physicochemical Properties
- Solubility: Thialbarbitone (mp 144–147°C) exhibits moderate solubility in water (1:5) and ethanol (1:5), attributed to its non-polar cyclohexenyl and propenyl groups . In contrast, the morpholine-containing analog () likely has higher aqueous solubility due to the polar tertiary amine.
- Thermal Stability : Aromatic substituents (e.g., 3,4-dimethylphenyl or nitrophenyl) increase melting points and rigidity compared to aliphatic analogs .
Structural Insights from Crystallography
- The compound 1,3-diethyl-5-(2,4,5-trimethoxybenzylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione () was resolved via single-crystal X-ray diffraction (R factor = 0.041), revealing a planar diazinane ring and dihedral angles influenced by the trimethoxybenzylidene group . Similar methods (SHELX, OLEX2) are employed for structural determination of related derivatives .
Biological Activity
The compound 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with significant potential in biological research and medicinal chemistry. Its unique structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for further investigation into its biological activities.
Chemical Structure and Properties
- Molecular Formula: C27H25N3O2S
- Molecular Weight: 455.6 g/mol
- IUPAC Name: (5E)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
1. Antimicrobial Activity
Studies have indicated that derivatives of diazinane compounds exhibit promising antimicrobial properties. Specifically, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains and fungi. For instance:
- Compounds similar to this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 μg/mL .
The mechanism of action typically involves binding to specific enzymes or receptors within microbial cells, inhibiting their function and leading to cell death. The formation of stable complexes with proteins may disrupt essential biochemical pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound | Target | Activity | MIC (µg/mL) |
|---|---|---|---|---|
| Study 1 | Compound A | S. aureus | Antibacterial | 32.6 |
| Study 2 | Compound B | E. coli | Antibacterial | 62.5 |
| Study 3 | Compound C | A. niger | Antifungal | 42 |
These studies suggest that modifications in the chemical structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationships in drug design.
Research Findings
Recent findings indicate that compounds with similar structural features to this compound may possess:
- Antibacterial properties : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal properties : Particularly effective against strains like Candida albicans and Aspergillus niger.
- Potential for drug development : The compound's ability to interact with biological macromolecules makes it a valuable scaffold for synthesizing new drugs targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
